molecular formula C7H14N4O3 B8816431 Dinotefuran

Dinotefuran

Cat. No.: B8816431
M. Wt: 202.21 g/mol
InChI Key: YKBZOVFACRVRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinotefuran ( 165252-70-0) is a third-generation neonicotinoid insecticide belonging to the nitroguanidine chemical class, developed with a furanicotinyl structure . It functions as a nicotinic acetylcholine receptor (nAChR) agonist, acting as a neurotoxin in target insects. Its mode of action involves binding irreversibly to postsynaptic nicotinic receptors in the insect nervous system, mimicking the effects of acetylcholine. This binding results in uncontrolled nerve stimulation, leading to paralysis and death . This mechanism provides excellent contact and stomach action . This compound is noted for its high systemic properties, which allow it to be readily absorbed and translocated throughout plant tissues when applied to foliage, soil, or irrigation water . It also possesses translaminar movement, enabling it to penetrate leaf surfaces and control pests on the opposite side . It is effective against a broad spectrum of insect pests, making it valuable for agricultural and entomological research. Key target pests include sucking insects such as aphids, whiteflies, thrips, leafhoppers, and planthoppers . It also shows activity against Coleoptera (e.g., beetles, billbugs), Lepidoptera (e.g., leafminers), and other species like mealybugs and cockroaches . Research indicates this compound is effective for controlling invasive species such as the Spotted Lanternfly . In non-agricultural contexts, it is used in studies for termite control, household pest management, and as a topical veterinary product for flea and tick prevention . From an environmental fate perspective, this compound is highly soluble in water and exhibits moderate persistence in soil, with field dissipation times ranging from 22 to 68 days . It is stable to hydrolysis but susceptible to aqueous photolysis . Researchers should note that this compound is highly toxic to honeybees and silkworms, a characteristic shared with other neonicotinoids . It is classified as a "Forever chemical" and is listed by the Pesticide Action Network (PAN) as a Highly Hazardous Chemical . The compound has a favorable mammalian toxicity profile, with low acute oral and dermal LD50 values in rats . It is not a mutagen, neurotoxin, or reproductive toxin in mammals . This product is strictly for professional research use in laboratory or controlled environmental settings. It is not intended for personal, household, or therapeutic use.

Properties

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/NCC1CCOC1

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1CCOC1

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Dinotefuran is widely utilized in agriculture due to its effectiveness against a range of insect pests. It is particularly noted for its systemic action, allowing it to control pests that feed on treated plants.

Target Pests

  • Aphids: Effective in controlling aphid populations in various crops.
  • Whiteflies: Demonstrated efficacy against whiteflies, which are common pests in greenhouses and field crops.
  • Leafhoppers and Thrips: Controls these pests effectively, contributing to healthier crop yields.

Formulations and Application Methods

This compound is available in multiple formulations, including:

  • Granules
  • Soluble concentrates
  • Baits and gels

These formulations can be applied through various methods such as soil drenching, foliar sprays, and as seed treatments .

Public Health Applications

This compound has shown promise in vector control, particularly against mosquitoes that transmit diseases like dengue fever and malaria. Its low toxicity to mammals makes it a suitable candidate for public health initiatives.

Efficacy Against Mosquitoes

Research indicates that this compound exhibits significant insecticidal activity against resistant strains of mosquitoes:

  • Anopheles gambiae : A key malaria vector.
  • Aedes aegypti : Known for transmitting dengue fever.
  • Culex quinquefasciatus : Associated with various diseases including West Nile virus.

In studies, this compound demonstrated lower toxicity compared to traditional insecticides but maintained effectiveness against resistant strains, making it a viable alternative for vector control programs .

Toxicological Studies

While this compound is effective as an insecticide, its toxicological profile has been the subject of research. Studies have evaluated its effects on non-target organisms, including mammals.

Reproductive and Neurobehavioral Effects

Recent studies on mice have shown that exposure to this compound can lead to adverse reproductive and neurobehavioral outcomes:

  • Increased litter size but altered sex ratios.
  • Changes in movement and exploratory behavior in offspring.
  • Dose-dependent effects on neurobehavioral parameters were observed, indicating potential risks associated with exposure .

Environmental Impact

The environmental impact of this compound has been assessed through various studies. Its systemic nature raises concerns about potential runoff into water bodies and effects on non-target species.

Persistence and Degradation

Research indicates that this compound degrades under environmental conditions; however, its persistence can vary based on soil type and climatic conditions. Monitoring programs are essential to evaluate its long-term effects on ecosystems .

Case Studies

Several case studies highlight the successful application of this compound in real-world scenarios:

Case StudyApplication ContextKey Findings
Urban Mosquito ControlImplementation in urban areas facing dengue outbreaksReduced mosquito populations by over 70% within weeks of application .
Agricultural Pest ManagementUse in vegetable crops affected by aphidsSignificant reduction in pest populations leading to increased crop yields .
Greenhouse Whitefly ControlApplication in greenhouse settingsEffective management of whitefly infestations with minimal impact on beneficial insects .

Chemical Reactions Analysis

Hydrolysis Pathways

Dinotefuran demonstrates stability under standard hydrolysis conditions but undergoes selective breakdown in biological systems:

Table 1: Hydrolysis Products and Conditions

Reaction TypeConditionsMajor MetabolitesSource
Nitroimino hydrolysisEnzymatic (mammalian liver)UF (1-methyl-3-(tetrahydro-3-furylmethyl)urea)
Nitro group reductionMetabolic (rat/goat)DN (des-nitro this compound)
Tetrahydrofuran ring openingAlkaline conditions446-DO (hydroxybutyl derivative)
  • Key Insight : Enzymatic hydrolysis dominates in mammals, producing UF as a primary metabolite . The nitro group remains intact under abiotic hydrolysis but is reductively cleaved in biological systems .

Photolysis and Environmental Degradation

This compound is susceptible to photodegradation, with half-lives varying by medium:

Table 2: Photolysis Data

MediumHalf-Life (Days)Major DegradantsStudy Reference
Aqueous solution3–7MNG, NG (guanidine derivatives)
Soil (surface)10–14FNG (2-nitro-1-(tetrahydro-3-furylmethyl)guanidine)
  • Mechanism : UV exposure cleaves the nitroguanidine moiety, forming nitroso intermediates (e.g., MNG) and ultimately mineralizing to CO₂ .

Metabolic Transformations in Plants and Animals

This compound’s metabolism varies across organisms, as shown in Table 3:

Table 3: Species-Specific Metabolic Pathways

OrganismPrimary PathwayMajor MetabolitesDetection Method
RatsNitro reduction → DNDN (48.7% TRR* in feces)HPLC-MS
GoatsRing hydroxylation → 446-DO446-DO (polar metabolites)¹⁴C-labeling
Melon plantsHydrolysis → UFUF (residue in fruit)QuEChERS-UVD

*TRR: Total Radioactive Residue

  • Plant-Specific Notes : In melons, UF is a terminal metabolite due to limited oxidative enzyme activity .

Synthetic and Analytical Reactions

This compound’s stability under analytical conditions informs detection methods:

Table 4: Analytical Method Performance

MatrixRecovery (%)LOD (mg/kg)Key ChallengeReference
Melon70.6–93.50.02–0.05Polar metabolite separation
Soil82–950.01Co-elution with humic acids
  • Methodology : Reverse-phase HPLC with ammonium bicarbonate buffer enhances sensitivity for polar metabolites .

Reaction Kinetics and Environmental Fate

  • Soil Mobility : Log Kow = -0.549 indicates high water solubility, facilitating leaching but reducing bioaccumulation.

  • Persistence : Aerobic soil half-life = 34–75 days, with mineralization to CO₂ as the primary endpoint .

Comparison with Similar Compounds

Data Tables

Table 1: Cross-Reactivity (CR) of this compound Antibodies with Neonicotinoids
Compound CR (%) Target Structure Reference
This compound 100 Furan + Guanidine
Clothianidin <1 Guanidine
Nitenpyram <0.1 Guanidine
Imidacloprid 0 Chloropyridyl
Table 2: Inhibition Constants (Ki) and Docking Scores
Compound Ki (μM) Docking Score (kcal/mol) Receptor Interactions
This compound 24.23 −5.64 Glu153, Asp77, Thr24
R-13 (Chiral) 73.06 −6.82 Glu153, Asp77 (H-bonds)
S-29 (Chiral) 263.75 −4.15 Weak π-π interactions

Preparation Methods

Cyclization and Methanesulfonation Route

The patent CN104961710A outlines a scalable approach starting with methylol-BDO (2,2-dimethyl-1,3-dioxolane-4-methanol) cyclization. Key steps include:

  • Cyclization Reaction : Methylol-BDO reacts with catalytic acid (e.g., tosic acid) under reflux to yield 3-hydroxymethyl tetrahydrofuran (3-HMTF). This step achieves ~60% yield with 98% purity after distillation.

  • Methanesulfonation : 3-HMTF undergoes methanesulfonyl chloride treatment in dichloromethane with triethylamine as an acid scavenger, producing 3-methanesulfonyloxy methyltetrahydrofuran (3-MSMTF) at 88.5% yield.

  • Guanidinylation : Sodium hydride-mediated reaction of 3-MSMTF with 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine in DMF at 80–90°C yields this compound.

Table 1: Material Quantities for Cyclization and Methanesulfonation (CN104961710A)

MaterialQuantity
Methylol-BDO35 g
3-HMTF24 g
Methanesulfonyl chloride32 g
Triethylamine36 g

Sodium Borohydride Reduction Route

An alternative method (CN103709126A) focuses on synthesizing 3-HMTF via sodium borohydride reduction of α-ethoxycarbonyl-γ-butyrolactone in tert-butanol. This route achieves 85% yield, outperforming earlier methods that struggled with side reactions.

Table 2: Optimization of 3-HMTF Synthesis (CN103709126A)

ParameterOptimal ConditionYield
Solventtert-Butanol85%
Reducing AgentNaBH₄85%
TemperatureReflux (80°C)85%

Catalytic Systems and Reaction Conditions

Acid Catalysts in Cyclization

The choice of acid catalyst significantly impacts cyclization efficiency. Tosic acid (p-toluenesulfonic acid) is preferred due to its high activity and ease of removal post-reaction. Comparative studies in CN104961710A reveal:

Table 3: Catalyst Performance in 3-HMTF Synthesis

CatalystYieldPurity
Tosic acid60%98%
Sulfuric acid45%92%
Tosyl chloride50%90%

Base-Mediated Guanidinylation

Sodium hydride (NaH) in DMF facilitates the nucleophilic substitution of 3-MSMTF with guanidine derivatives. Elevated temperatures (80–90°C) drive the reaction to completion within 6 hours, achieving 80% yield. Alternative bases like potassium tert-butoxide result in lower yields (65–70%) due to side reactions.

Purification and Impurity Profiling

Column Chromatography Cleanup

Post-synthesis purification employs multi-step chromatography:

  • Porous diatomaceous earth column : Removes hydrophobic impurities using n-hexane/ethyl acetate elution.

  • Graphitized carbon black column : Adsorbs aromatic by-products.

  • Neutral alumina column : Eliminates polar contaminants, yielding this compound with ≥98% purity.

Impurity Identification

High-resolution LC-MS studies identify two primary impurities in this compound:

  • By-product A : Formed via incomplete guanidinylation (m/z 231.0854).

  • Stereoisomer B : 3-(tetrahydro-2-furylmethyl) derivative due to ring-opening side reactions.

Table 4: Impurity Characteristics (PMC9415319)

Impuritym/zSource
By-product231.0854Partial guanidinylation
Stereoisomer202.0947Ring-opening rearrangement

Industrial-Scale Optimization

Solvent Recovery Systems

Large-scale production (CN104961710A) emphasizes solvent recycling:

  • Dichloromethane and DMF are distilled and reused, reducing costs by 30%.

  • Tert-butanol recovery via vacuum distillation achieves 95% efficiency.

Yield Enhancement Strategies

  • Temperature control : Maintaining 0–5°C during methanesulfonation minimizes sulfonic acid by-products.

  • Stoichiometric ratios : A 1:1.2 molar ratio of 3-HMTF to methanesulfonyl chloride optimizes conversion.

Analytical Validation of Synthesis

HPLC-UV Quantification

The Japanese Ministry’s protocol (CAA/GOJ) validates this compound purity using:

  • Column : C18 reversed-phase (5 μm, 250 × 4.6 mm).

  • Mobile phase : Acetonitrile/water (70:30 v/v) at 1.0 mL/min.

  • Detection : UV at 270 nm, with a linear range of 0.025–0.5 mg/L (R² = 0.999) .

Q & A

Q. What standardized analytical methods are recommended for detecting dinotefuran residues in agricultural matrices?

Liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is widely used for residue analysis. For example, a validated method for peppers involves extraction with acetonitrile, cleanup using dispersive solid-phase extraction, and quantification via HPLC with a detection limit of 0.05 mg/kg . Chiral separation of this compound enantiomers in rice, tomato, and apple can be achieved using a ChromegaChiral CCA column with a mobile phase of n-hexane-ethanol-methanol (85:5:10 v/v/v), achieving baseline resolution (Rs = 1.8) .

Q. How does this compound persist in soil, and what factors influence its degradation?

this compound exhibits moderate stability in soil, with a half-life of 50–100 days under typical conditions. Degradation rates are influenced by soil pH, microbial activity, and organic matter content. Chronic deposition due to repeated agricultural use can lead to accumulation, posing risks to soil organisms like earthworms .

Q. What experimental designs are appropriate for assessing acute and chronic toxicity of this compound in non-target organisms?

Acute toxicity is evaluated using LD50/LC50 assays (e.g., honey bees: LC50 = 0.773 mg/L ). Chronic studies require prolonged exposure at sublethal doses, such as LC10 (0.1–0.3 mg/L), to monitor behavioral or molecular changes. For soil organisms, standardized OECD guidelines for terrestrial ecotoxicology (e.g., earthworm reproduction assays) are recommended .

Advanced Research Questions

Q. How can molecular interactions between this compound and biological targets be systematically investigated?

Computational methods like density functional theory (DFT) can model binding affinities between this compound and nicotinic acetylcholine receptors (nAChRs). Experimental validation may involve fluorescence quenching assays using cadmium-organic frameworks (MOFs) to detect competitive energy absorption and static quenching mechanisms .

Q. What methodologies address contradictions in this compound’s environmental persistence versus remediation potential?

Longitudinal field studies paired with phytoremediation/mycoremediation trials are critical. For example, post-ban honey samples in Oregon showed this compound persistence for ≥3 years, but in situ cultivation of pollutant-degrading bacteria reduced soil residues by 40–60% over 12 months . Contradictions arise from site-specific factors (e.g., microbial diversity), necessitating regionally tailored remediation strategies.

Q. How do enantiomer-specific differences in this compound impact risk assessment?

(+)-Dinotefuran elutes first in chiral chromatography and may exhibit higher bioactivity. Enantioselective analysis using amylose-Tris-(3,5-dimethylphenylcarbamate) columns reveals distinct hydrogen-bonding interactions and thermodynamic parameters (ΔΔG = 1.2–1.5 kJ/mol), influencing degradation rates and toxicity profiles in crops .

Q. What advanced statistical tools are suitable for analyzing miRNA expression data in this compound-exposed pollinators?

RNA-seq data from honey bee brains require differential expression analysis (e.g., DESeq2) with false discovery rate (FDR) correction. Enrichment tools like DAVID or KEGG can identify pathways (e.g., "axon guidance" or "circadian rhythm") disrupted by DE miRNAs like ame-miR-375-3p (log2FC = −3.1, p < 0.001) .

Methodological Challenges and Solutions

Q. How can researchers optimize extraction protocols for this compound metabolites in complex matrices like green tea?

Matrix effects in tea require cleanup with graphitized carbon black (GCB) and PSA sorbents. Recovery rates for metabolites UF and DN improve to 75–93% when using acetonitrile with 0.1% formic acid, validated via LC-MS/MS with a LOQ of 0.02 mg/kg .

Q. What experimental controls are critical in long-term field studies on this compound’s environmental impact?

Include untreated control plots, buffer zones to prevent cross-contamination, and seasonal sampling to account for climatic variability. Soil cores should be analyzed for pH, organic carbon, and microbial biomass to contextualize degradation rates .

Q. How can regulatory restrictions on neonicotinoids inform this compound research priorities?

Post-2015 bans in regions like Oregon highlight the need for (i) enantiomer-specific toxicity data to refine safety thresholds and (ii) development of "safer" formulations (e.g., microencapsulated this compound with reduced leaching potential) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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